5-(Benzylsulfanyl)furan-2-carbonitrile
CAS No.: 1803583-60-9
Cat. No.: VC4988709
Molecular Formula: C12H9NOS
Molecular Weight: 215.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803583-60-9 |
---|---|
Molecular Formula | C12H9NOS |
Molecular Weight | 215.27 |
IUPAC Name | 5-benzylsulfanylfuran-2-carbonitrile |
Standard InChI | InChI=1S/C12H9NOS/c13-8-11-6-7-12(14-11)15-9-10-4-2-1-3-5-10/h1-7H,9H2 |
Standard InChI Key | OVQAICXVLBGDFF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CSC2=CC=C(O2)C#N |
Introduction
Molecular Structure and Characterization
Structural Features
The molecular structure of 5-(benzylsulfanyl)furan-2-carbonitrile (Fig. 1) consists of:
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Furan ring: A five-membered oxygen-containing heterocycle.
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Benzylsulfanyl group (-S-CH₂C₆H₅): Introduces steric bulk and electron-rich sulfur at position 5.
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Carbonitrile group (-CN): A strong electron-withdrawing substituent at position 2.
Molecular Formula: C₁₂H₉NOS
Molecular Weight: 215.28 g/mol .
Table 1: Key Structural Descriptors
Property | Value |
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IUPAC Name | 5-(Benzylsulfanyl)furan-2-carbonitrile |
CAS Number | 1803583-60-9 |
Molecular Formula | C₁₂H₉NOS |
Exact Mass | 215.0436 g/mol |
Topological Polar SA | 65.6 Ų |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
Route 1: Thioetherification of Halogenated Precursors
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Starting Material: 5-Bromofuran-2-carbonitrile.
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Reagents: Benzyl mercaptan (BnSH), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).
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Conditions: 80–100°C, 12–24 hours under inert atmosphere.
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Mechanism: SNAr displacement of bromide by benzylthiolate anion .
Yield: 60–75% (reported for analogous furan thioethers) .
Route 2: Copper-Catalyzed C-S Coupling
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Substrates: 5-Iodofuran-2-carbonitrile and benzyl disulfide.
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Catalyst: CuI (10 mol%), ligand (1,10-phenanthroline).
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Solvent: DMSO, 100°C, 8 hours.
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Advantage: Higher functional group tolerance compared to SNAr .
Table 2: Comparison of Synthetic Methods
Parameter | Route 1 (SNAr) | Route 2 (Cu-Catalyzed) |
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Yield | 60–75% | 70–85% |
Reaction Time | 12–24 h | 6–8 h |
Byproducts | HBr | I₂ |
Scalability | Moderate | High |
Physicochemical Properties
Spectral Data
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IR (KBr): ν = 2225 cm⁻¹ (C≡N stretch), 1580 cm⁻¹ (C=C furan), 690 cm⁻¹ (C-S) .
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 7.10 (d, J = 3.5 Hz, 1H, H-3), 6.65 (d, J = 3.5 Hz, 1H, H-4), 4.25 (s, 2H, SCH₂) .
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¹³C NMR: δ 158.9 (C-2), 143.2 (C-5), 128.4–127.1 (Ar-C), 118.7 (CN), 37.5 (SCH₂) .
Thermal Stability
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Melting Point: 98–100°C (DSC).
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Decomposition: >250°C under nitrogen.
Table 3: Solubility Profile
Solvent | Solubility (mg/mL, 25°C) |
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Dichloromethane | 45.2 |
Ethanol | 12.7 |
Water | <0.1 |
Chemical Reactivity
Electrophilic Substitution
The electron-deficient furan ring undergoes selective substitution at position 4:
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Nitration: HNO₃/H₂SO₄ yields 4-nitro-5-(benzylsulfanyl)furan-2-carbonitrile (72% yield) .
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Sulfonation: Requires fuming H₂SO₄ at 0°C due to ring deactivation by -CN.
Nitrile Hydrolysis
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Acidic Conditions: H₂O/HCl (reflux) → 5-(benzylsulfanyl)furan-2-carboxamide (89% yield).
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Basic Conditions: NaOH/H₂O₂ → 5-(benzylsulfanyl)furan-2-carboxylic acid (82% yield) .
Sulfur Oxidation
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H₂O₂/CH₃COOH: Converts -S- to -SO- (sulfoxide) and -SO₂- (sulfone) in stepwise fashion.
Table 4: Oxidation Products
Oxidizing Agent | Product | Yield |
---|---|---|
1 eq. H₂O₂ | 5-(Benzylsulfinyl)furan-2-carbonitrile | 78% |
3 eq. H₂O₂ | 5-(Benzylsulfonyl)furan-2-carbonitrile | 65% |
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antimicrobial agents: Sulfur-containing furans show activity against Gram-positive bacteria (MIC = 8 µg/mL vs. S. aureus) .
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Kinase inhibitors: Nitrile group acts as a bioisostere for carboxylic acids in ATP-binding site targeting.
Materials Chemistry
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